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This guide provides a detailed protocol for integrating the Significance Analysis of INTeractome

(SAINT) algorithm with protein identification and quantification data from MaxQuant. This

workflow is designed to enable researchers to confidently identify true protein-protein

interactions from affinity purification-mass spectrometry (AP-MS) data.

Introduction to the MaxQuant-SAINT Workflow
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for

identifying protein-protein interactions. A common challenge in AP-MS is distinguishing bona

fide interactors from non-specific background proteins that co-purify with the bait. MaxQuant is

a popular software for processing raw mass spectrometry data to identify and quantify proteins.

[1][2] SAINT is a computational tool that provides a statistical framework for scoring protein-

protein interactions from AP-MS data, assigning a probability score to each potential

interaction.[3][4]

By combining MaxQuant for initial data processing and SAINT for statistical analysis,

researchers can create a robust pipeline to identify high-confidence protein-protein interactions.

This document outlines the recommended experimental and computational workflow, from

sample analysis to the generation of a final list of high-confidence interactors.
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Experimental Protocol: Affinity Purification-Mass
Spectrometry (AP-MS)
A successful SAINT analysis begins with a well-designed AP-MS experiment. The following

protocol outlines the key steps for isolating protein complexes for subsequent mass

spectrometry analysis.

Bait Protein and Tagging Strategy:

Bait Selection: The protein of interest (the "bait") should be carefully chosen. Factors to

consider include its expression level, subcellular localization, and known or suspected

functions.[5]

Epitope Tagging: To facilitate immunoprecipitation, the bait protein is typically tagged with

a well-characterized epitope (e.g., FLAG, HA, Myc, or GFP).[3]

Cell Lysis and Affinity Purification:

Cells are lysed under conditions that preserve protein complexes.

The bait protein and its interacting partners ("prey") are captured from the cell lysate using

beads coated with an antibody or other high-affinity binder that recognizes the affinity tag.

Washing and Elution:

The beads are washed to remove non-specifically bound proteins.

The bait and its associated prey proteins are then eluted from the beads.

Protein Digestion and Mass Spectrometry:

The eluted protein complexes are denatured, reduced, alkylated, and digested into

peptides, typically using trypsin.

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).
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Data Acquisition:

Data should be acquired in a data-dependent manner, where the most abundant peptides

in each MS1 scan are selected for fragmentation and MS2 analysis.

MaxQuant Data Processing
Proper processing of the raw MS data in MaxQuant is crucial for obtaining accurate

quantification data for SAINT analysis.

Recommended MaxQuant Parameters
For a typical label-free AP-MS experiment, the following settings in MaxQuant are

recommended:

Type: Standard (for DDA).[1]

Label-free quantification (LFQ): Enable LFQ. The MaxLFQ algorithm is recommended for

accurate label-free quantification.[1][3][6]

Match between runs: This feature should be enabled to reduce missing values by

transferring identifications between runs based on accurate mass and retention time.[1][7]

Protein Quantification: Use "Unique + razor peptides" for protein quantification.[6]

PSM and Protein FDR: Set the false discovery rate for both peptide-spectrum matches

(PSM) and protein identification to 0.01 (1%).[1][5]

Contaminants: Include the built-in contaminant list.[1]

MaxQuant Output Files
After the MaxQuant run is complete, the primary output files of interest for SAINT integration

are located in the combined/txt directory:

proteinGroups.txt: Contains information about identified protein groups, including protein IDs,

protein names, sequence lengths, and quantification data (LFQ intensities, spectral counts).

[2][8]

Methodological & Application (SAINT -

Interactomics)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.metwarebio.com/maxquant-software-guide-mass-spectrometry-data-analysis/
https://www.metwarebio.com/maxquant-software-guide-mass-spectrometry-data-analysis/
https://bpmsf.ucsd.edu/protein-based-analysis/protein-quantification/Label%20Free%20Quantitation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4159666/
https://www.metwarebio.com/maxquant-software-guide-mass-spectrometry-data-analysis/
https://training.galaxyproject.org/training-material/topics/proteomics/tutorials/maxquant-label-free/tutorial.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4159666/
https://www.metwarebio.com/maxquant-software-guide-mass-spectrometry-data-analysis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3446209/
https://www.metwarebio.com/maxquant-software-guide-mass-spectrometry-data-analysis/
https://lnbio.cnpem.br/wp-content/uploads/2024/08/Tutorial_MaxQuant-protein-identification_release-v1_28052015.pdf
https://evvail.com/wp-content/uploads/2020/09/tyanova2016.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


evidence.txt: Contains information about all identified peptide-spectrum matches, linking

peptides to proteins and experiments.[9]

summary.txt: Provides a summary of the experimental setup.[10]

Preparing SAINT Input Files from MaxQuant Output
SAINT requires three tab-delimited input files: interaction.txt, prey.txt, and bait.txt.[3][11] These

files can be generated from the MaxQuant output. While tools like artMS can automate this

process, the following manual protocol provides a deeper understanding of the data

transformation.[12]

Creating the prey.txt File
This file contains information about each unique prey protein identified across all experiments.

Source File: proteinGroups.txt

Procedure:

Open proteinGroups.txt in a spreadsheet program.

Create a new file named prey.txt.

For each row that is not a contaminant or reverse hit, extract the following information:

Column 1: Prey Protein ID: Use the Majority protein IDs column.

Column 2: Protein Length: Use the Sequence length column.

Column 3: Protein Name: Use the Gene names column.

Ensure the list of prey proteins is unique.

Table 1: prey.txt File Format
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Prey Protein ID Protein Length Protein Name

P60709 432 ACTB

Q13501 1140 BRCA1

... ... ...

Creating the bait.txt File
This file describes each AP-MS experiment, including the bait protein and whether it is a test or

control sample.

Source Information: Your experimental design. This information is often summarized in the

summary.txt file or a separate experimental design file used for the MaxQuant analysis.

Procedure:

Create a new file named bait.txt.

For each raw file (each IP experiment), create a row with the following tab-delimited

columns:

Column 1: AP-MS Experiment ID: The name of the raw file (e.g., Bait1_rep1).

Column 2: Bait Protein ID: The identifier for the bait protein used in that experiment. For

control experiments, this can be the name of the control (e.g., GFP_control).

Column 3: Test (T) or Control (C): Use 'T' for test purifications with the bait of interest and

'C' for negative controls.[11]

Table 2: bait.txt File Format
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AP-MS Experiment ID Bait Protein ID Test/Control

BaitX_rep1 BaitX T

BaitX_rep2 BaitX T

GFP_control_rep1 GFP_control C

GFP_control_rep2 GFP_control C

Creating the interaction.txt File
This is the most critical file, containing the quantitative data for each prey protein in each

experiment. You can choose to use either spectral counts or LFQ intensities.

Source File: proteinGroups.txt

Procedure:

Open proteinGroups.txt.

Create a new file named interaction.txt.

For each IP experiment (each raw file corresponds to a column for quantitative data), and for

each identified protein (row) that is not a contaminant or reverse hit, create a row in

interaction.txt with the following tab-delimited columns:

Column 1: AP-MS Experiment ID: The name of the raw file (must match the bait.txt file).

Column 2: Bait Protein ID: The identifier for the bait protein in that experiment (must match

the bait.txt file).

Column 3: Prey Protein ID: The Majority protein IDs for that row.

Column 4: Quantitative Measurement:

For Spectral Counts: Use the value from the MS/MS count [experiment_name] column

for the corresponding experiment.[11]
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For LFQ Intensity: Use the value from the LFQ intensity [experiment_name] column for

the corresponding experiment.

Important: SAINT requires that interactions with zero counts be removed from this file.[11]

Filter out any rows where the quantitative measurement is 0.

Table 3: interaction.txt File Format (using Spectral Counts)

AP-MS Experiment
ID

Bait Protein ID Prey Protein ID Spectral Count

BaitX_rep1 BaitX P60709 25

BaitX_rep1 BaitX Q13501 12

GFP_control_rep1 GFP_control P60709 5

... ... ... ...

Running SAINT
With the three input files prepared, you can run SAINT analysis. The most common version is

SAINTexpress.

Command Line Execution:

SAINT is typically run from the command line. A typical command for SAINTexpress using

spectral counts (SAINTexpress-spc) would be:

This will generate an output file (e.g., list.txt) containing the scored interactions.

Data Presentation and Interpretation
The main output from SAINT is a list of potential protein-protein interactions with several key

metrics for each. This data should be summarized in a clear, structured table for easy

interpretation.

Table 4: Example of a SAINT Analysis Results Summary
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Bait Prey PreyGene AvgSpec
FoldChan
ge

SaintScor
e

BFDR

BaitX P12345 GENE1 50.5 10.1 0.99 0.00

BaitX Q67890 GENE2 25.0 8.3 0.95 0.01

BaitX R11223 GENE3 10.2 2.1 0.75 0.05

Key Metrics to Interpret:

AvgSpec: The average spectral count (or intensity) of the prey across all replicates for a

given bait.

FoldChange: The ratio of the prey's abundance in the test purifications compared to the

control purifications.

SaintScore: A probability score between 0 and 1, indicating the likelihood of a true

interaction. Higher scores are better.

BFDR (Bayesian False Discovery Rate): An estimate of the false discovery rate for

interactions at or above the given SaintScore. A lower BFDR is more desirable.

Visualizations
Visualizing the workflow and the relationships between the data files can aid in understanding

the process.
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Caption: Experimental and computational workflow for AP-MS data analysis.

Methodological & Application (SAINT -

Interactomics)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12364435?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MaxQuant Output

SAINT Input

proteinGroups.txt

prey.txt

Protein ID, Length, Name

interaction.txt

Protein ID, Quantification

Experimental Design

bait.txt

Experiment InfoExperiment Info

Click to download full resolution via product page

Caption: Logical relationship of MaxQuant output to SAINT input files.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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